7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine
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Overview
Description
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is a chemical compound with the molecular formula C14H17ClN2 and a molecular weight of 248.76 g/mol . It is also known by its IUPAC name, 7-chloro-N-neopentyl-4-quinolinamine . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the 7th position and a neopentyl group at the nitrogen atom of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine typically involves the amination of 4,7-dichloroquinoline with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 4th position of the quinoline ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives, including this compound, have been shown to inhibit the enzyme glutathione reductase in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound may interact with other molecular targets, such as DNA or proteins, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: Lacks the neopentyl group, making it less bulky and potentially less selective in its interactions.
4,7-dichloroquinoline: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
N-(2,2-dimethylpropyl)quinolin-4-amine: Lacks the chlorine atom, which may affect its chemical properties and biological activities.
Uniqueness
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine is unique due to the presence of both the chlorine atom and the neopentyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1284968-35-9 |
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Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
7-chloro-N-(2,2-dimethylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C14H17ClN2/c1-14(2,3)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,9H2,1-3H3,(H,16,17) |
InChI Key |
YBJTZUHHCWIXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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